molecular formula C22H32O2 B13838046 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)- CAS No. 62566-46-5

1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-

Cat. No.: B13838046
CAS No.: 62566-46-5
M. Wt: 328.5 g/mol
InChI Key: PZHNKNRPGLTZPO-UHFFFAOYSA-N
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Description

Grifolin is a natural bioactive compound isolated from the mushroom Albatrellus confluens. It is a volatile compound found in essential oils of several medicinal plants and mushrooms. Grifolin has garnered significant attention due to its multiple pharmacological activities, including antimicrobial and anticancer properties .

Chemical Reactions Analysis

Grifolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The phenol ring in grifolin is very electron-rich and can be readily oxidized into quinones . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various quinone derivatives and reduced forms of grifolin .

Properties

IUPAC Name

5-methyl-2-(3,7,11-trimethyldodeca-2,6,10-trienyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNKNRPGLTZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342958
Record name 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62566-46-5
Record name 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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